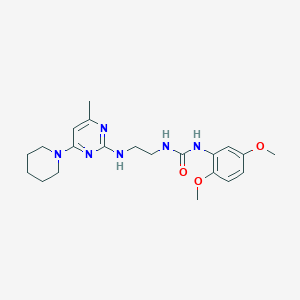![molecular formula C15H8BrClFN3OS B2690654 5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1241287-72-8](/img/structure/B2690654.png)
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group. This compound also contains a thiazole ring attached to a fluorophenyl group. The presence of these diverse functional groups makes it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” would depend on its exact chemical structure and the biological system in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative, such as 5-bromo-2-chloropyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring.
Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex molecules with additional functional groups.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler pyridine derivative with similar halogen substitutions.
4-(4-fluorophenyl)-1,3-thiazole: A thiazole derivative with a fluorophenyl group.
N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)pyridine-3-carboxamide: A related compound without the bromine and chlorine substitutions.
Uniqueness
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen atoms and the thiazole ring makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFN3OS/c16-9-5-11(13(17)19-6-9)14(22)21-15-20-12(7-23-15)8-1-3-10(18)4-2-8/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQKFXULPCYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(N=CC(=C3)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
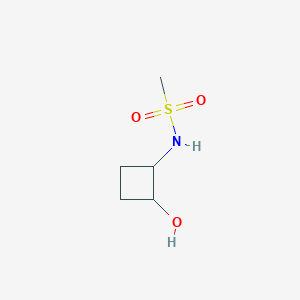
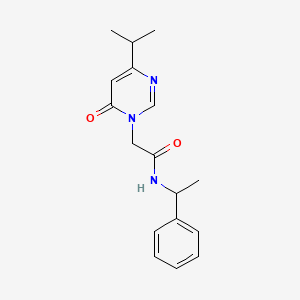
![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
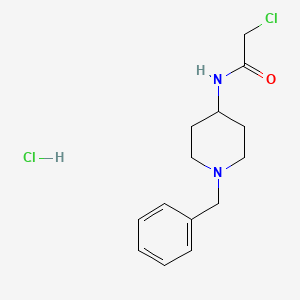

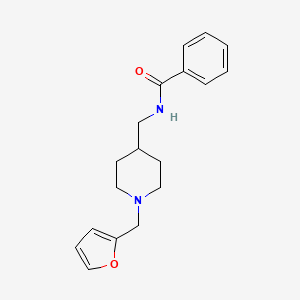
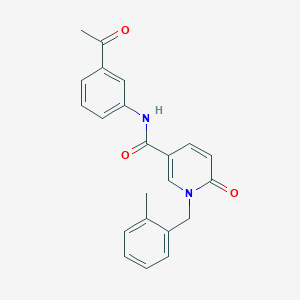
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)
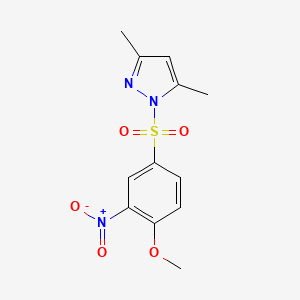
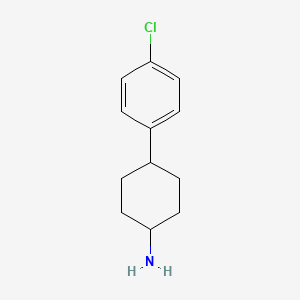
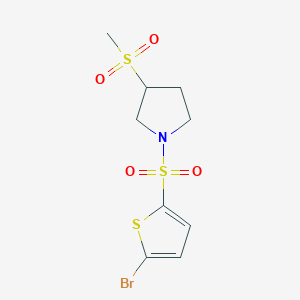
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)
